3-Chloroimidazo[1,5-a]pyridine
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Overview
Description
3-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,5-a]pyridine can be achieved through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
3-Chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of optoelectronic devices, sensors, and other technological applications.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar chemical properties but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
6-Chloroimidazo[1,2-a]pyridine: A similar compound with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness
3-Chloroimidazo[1,5-a]pyridine is unique due to its specific ring fusion pattern and the position of the chlorine atom, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-chloroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHDKLDLEMGMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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